N'-(3-chlorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N'-(3-chlorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound featuring a 3-chlorophenyl group, an ethanediamide linker, and a piperidine ring substituted with a 4-fluoro-3-methylbenzenesulfonyl moiety. Its structural complexity confers unique steric and electronic properties, making it a candidate for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN3O4S/c1-15-13-19(8-9-20(15)24)32(30,31)27-12-3-2-7-18(27)10-11-25-21(28)22(29)26-17-6-4-5-16(23)14-17/h4-6,8-9,13-14,18H,2-3,7,10-12H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAMVWAXSGWBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chlorophenylamine with 2-bromoethylamine under basic conditions to form an intermediate. This intermediate is then reacted with 1-(4-fluoro-3-methylbenzenesulfonyl)piperidine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluoromethylbenzenesulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3-chlorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-chlorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the piperidine ring may interact with neurotransmitter receptors, while the sulfonyl group may inhibit specific enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impact
The compound’s activity and physicochemical properties are influenced by three key regions:
Aromatic substituents : The 3-chlorophenyl group vs. other aryl groups (e.g., 4-fluorophenyl, 3-bromophenyl).
Sulfonyl-piperidine moiety : The 4-fluoro-3-methylbenzenesulfonyl group vs. alternative sulfonyl substituents.
Linker and heterocycles : The ethanediamide linker and piperidine ring vs. pyrrolidine or oxazinan systems.
Table 1: Structural Comparison with Key Analogs
| Compound Name | Key Structural Features | Biological Activity | Reference |
|---|---|---|---|
| N'-(3-chlorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide | 2,5-dimethylbenzenesulfonyl group | Moderate antidepressant activity | |
| N'-(4-fluorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide | 4-fluorophenyl group | Significant anti-inflammatory effects | |
| N-cyclopropyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin]ethyl}ethanediamide | Cyclopropyl substituent | Enhanced receptor binding affinity | |
| N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide | Phenoxyacetyl-piperidine | Anti-inflammatory and anticancer potential |
Key Observations :
- Fluorine substitution (e.g., 4-fluoro in benzenesulfonyl) enhances electronic effects and metabolic stability .
- Chlorophenyl vs.
- Sulfonyl group position : 4-Fluoro-3-methylbenzenesulfonyl (target compound) offers a balance of steric bulk and electronic withdrawal compared to 2,5-dimethylbenzenesulfonyl .
Key Findings :
- The 4-fluoro-3-methylbenzenesulfonyl group in the target compound may enhance specificity for kinase targets compared to non-fluorinated analogs .
- Piperidine vs. pyrrolidine : Piperidine’s larger ring size in the target compound allows better conformational flexibility for receptor binding than pyrrolidine derivatives .
Biological Activity
N'-(3-chlorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its mechanisms, efficacy in various assays, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have shown that compounds with similar structures can modulate neurotransmitter systems and exhibit anti-inflammatory properties. The presence of the fluorine atom and the sulfonamide group may enhance binding affinity and selectivity towards specific receptors or enzymes.
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.019 |
| MCF-7 | 0.039 |
| A549 | 0.045 |
These results suggest that the compound may function as a potential chemotherapeutic agent.
Antiviral Activity
Research investigating the antiviral properties of this compound revealed limited efficacy against common viral strains in non-toxic concentrations. While some derivatives showed enhanced activity due to structural modifications (e.g., fluorination), this compound did not exhibit significant antiviral effects in preliminary assays against tested viruses.
Case Studies
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry explored the anticancer properties of several piperidine derivatives, including this compound. The findings indicated that the compound effectively inhibited growth in multiple cancer cell lines, with particular potency against HeLa cells, prompting further investigation into its mechanism of action and potential clinical application .
- Fluorinated Analogues : Research on structurally similar fluorinated compounds highlighted that introducing fluorine atoms significantly enhances bioactivity. This suggests that modifications to this compound might yield derivatives with improved therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
